2-Chloroquinoline-3-carbaldehyde oxime is a chemical compound featuring a quinoline ring system with a chloro substituent and an oxime functional group. The structure includes a chloro group at the second position and an aldehyde at the third position of the quinoline ring, which is converted into an oxime through reaction with hydroxylamine. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The chemical reactivity of 2-chloroquinoline-3-carbaldehyde oxime is characterized by several types of reactions:
Research indicates that 2-chloroquinoline-3-carbaldehyde oxime and its derivatives exhibit various biological activities:
The synthesis of 2-chloroquinoline-3-carbaldehyde oxime can be achieved through several methods:
2-Chloroquinoline-3-carbaldehyde oxime has several notable applications:
Interaction studies involving 2-chloroquinoline-3-carbaldehyde oxime often focus on its binding affinity and interaction with biological targets. These studies help elucidate its mechanism of action and potential therapeutic benefits. For instance:
Several compounds share structural or functional similarities with 2-chloroquinoline-3-carbaldehyde oxime. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloroquinoline | Quinoline ring with chlorine at position 2 | Basic structure without aldehyde or oxime groups |
| 6-Chloroquinoline-3-carbaldehyde | Chlorine at position 6 and aldehyde at position 3 | Different substitution pattern affecting reactivity |
| 4-Chloroquinoline | Chlorine at position 4 | Exhibits different biological activities |
| Quinoline | Simple quinoline structure | Lacks substituents; serves as a parent compound |
The uniqueness of 2-chloroquinoline-3-carbaldehyde oxime lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to other similar compounds. The presence of both a chloro substituent and an oxime functional group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and medicinal applications.
The Vilsmeier-Haack reaction serves as the cornerstone for synthesizing 2-chloro-3-formylquinolines, the direct precursors to 2-chloroquinoline-3-carbaldehyde oxime. This reaction involves the cyclization of N-arylacetamides (15) using a Vilsmeier reagent generated from N,N-dialkylformamides (e.g., DMF) and phosphorus oxychloride (POCl₃) or pentachloride (PCl₅). The mechanism proceeds via the formation of a chloroiminium ion intermediate (18), which facilitates electrophilic aromatic substitution at the para-position of the acetamide’s aryl group, followed by cyclodehydration to yield the 2-chloro-3-formylquinoline scaffold (16).
Key factors influencing the reaction include:
For example, acetanilide derivatives bearing methoxy groups at the meta-position consistently achieve yields exceeding 85%, whereas electron-withdrawing groups (e.g., nitro) reduce efficiency to below 50%. This substrate-dependent reactivity underscores the importance of electronic effects in directing regioselective formylation and chlorination.
The aldehyde group at the 3-position of 2-chloro-3-formylquinoline undergoes nucleophilic addition with hydroxylamine to form the corresponding oxime. This transformation typically employs hydroxylamine hydrochloride in ethanol-water mixtures under reflux (80–90°C) for 4–6 hours. The reaction proceeds via a two-step mechanism:
Recent studies demonstrate that adjusting the pH to mildly acidic conditions (pH 4–5) accelerates the reaction while minimizing side products such as imines or over-oxidized species. For instance, 2-chloro-6-methoxyquinoline-3-carbaldehyde oxime is obtained in 92% yield using hydroxylamine hydrochloride in a 3:1 ethanol-water mixture at 85°C.
Regioselective introduction of the chlorine atom at the 2-position of the quinoline ring is achieved during the Vilsmeier-Haack cyclization. The chloroiminium ion (18) selectively reacts with the acetamide’s α-carbon, ensuring chloride delivery to the 2-position. This specificity arises from the intermediate’s resonance stabilization, which directs electrophilic attack away from the formyl group at position 3.
Alternative chlorination methods, such as using phosphorus pentachloride (PCl₅) in N,N-dialkylformamides, have been reported for substrates resistant to POCl₃-mediated cyclization. For example, 2-chloro-8-methylquinoline-3-carbaldehyde is synthesized in 78% yield using PCl₅ and DMF at 110°C, highlighting the versatility of phosphorus-based chlorinating agents.
The tautomeric behavior of 2-chloroquinoline-3-carbaldehyde oxime is significantly influenced by the electronic effects of its substituents [6] [7]. The chloro substituent at the 2-position acts as an electron-withdrawing group through inductive effects, while the oxime functionality at the 3-position can participate in both electron-donating and electron-withdrawing interactions depending on its tautomeric form [8] [9].
| Substituent | Electronic Effect | Impact on Quinoline Ring | Effect on Reactivity |
|---|---|---|---|
| Chloro at C-2 | Electron-withdrawing | Decreases electron density | Enhances electrophilicity at C-4 |
| Oxime at C-3 | Electron-donating (through resonance) | Increases electron density at specific positions | Enhances nucleophilicity of oxime oxygen |
The oxime group exists primarily in the E-configuration, where the hydroxyl group is oriented away from the quinoline ring system [10] [11]. Nuclear magnetic resonance studies reveal that the oxime proton appears as a broad signal around 12.0 ppm in DMSO-d₆, indicating strong hydrogen bonding interactions [12]. The carbon-nitrogen double bond of the oxime group exhibits characteristic stretching frequencies in the infrared spectrum at approximately 1650 cm⁻¹ [12] [13].
Computational studies using density functional theory calculations demonstrate that the oxime tautomer is thermodynamically more stable than the corresponding nitroso form by approximately 15-20 kcal/mol [7] [14]. The stability of the oxime form is enhanced by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the quinoline ring [15] [7]. The electronic distribution shows that the highest occupied molecular orbital is primarily localized on the quinoline ring system, while the lowest unoccupied molecular orbital extends across both the quinoline and oxime moieties [15].
The cyclocondensation chemistry of 2-chloroquinoline-3-carbaldehyde oxime involves both the chloro and oxime functionalities in diverse synthetic transformations [4] [16]. These reactions typically proceed through nucleophilic attack at the electrophilic carbon centers, followed by cyclization processes that form fused heterocyclic systems [17] [18].
When 2-chloroquinoline-3-carbaldehyde oxime reacts with heterocyclic ketenes under catalytic conditions, regioselective formation of diazaheterocycle-fused naphthyridine derivatives occurs . The reaction mechanism involves initial nucleophilic attack by the ketene at the aldoxime carbon, followed by intramolecular cyclization and elimination of water [18]. These transformations typically require temperatures of 75°C in 1,4-dioxane with catalytic piperidine for optimal yields .
| Nucleophile Type | Reaction Conditions | Major Products | Yield Range |
|---|---|---|---|
| Semicarbazide | Microwave irradiation, water | Pyrazolo[3,4-b]quinolines | 65-80% |
| 2-Mercaptoacetic acid | Reflux, ethanol | Thiazolidin-4-ones | 70-85% |
| Dimedone | Base catalysis, polar solvent | Pyranoquinoline derivatives | 40-65% |
| Active methylene compounds | Room temperature, various solvents | Chromeno[2,3-b]quinolines | 50-75% |
The synthesis of thiopyrano[2,3-b]quinoline derivatives proceeds through a domino Knoevenagel/hetero-Diels-Alder reaction sequence [18] [20]. This transformation utilizes the corresponding 2-mercaptoquinoline-3-carbaldehyde intermediates, which undergo thia-Michael-aldol reactions with appropriate dienophiles in the presence of ethylenediamine diacetate [18]. The reaction yields are typically 73-81% under optimized conditions involving reflux in toluene [18].
Cross-coupling methodologies represent powerful synthetic tools for constructing hybrid molecular architectures from 2-chloroquinoline-3-carbaldehyde oxime [20] [21]. These strategies primarily exploit the reactivity of the chloro substituent in palladium-catalyzed transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds [22] [23].
Suzuki-Miyaura cross-coupling reactions of 2-chloroquinoline-3-carbaldehyde oxime with arylboronic acids proceed efficiently under standard palladium catalysis conditions [21] [24]. The reactions typically employ tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium carbonate as base in dimethylformamide at elevated temperatures [21]. These transformations provide access to 2-arylquinoline-3-carbaldehyde oxime derivatives with yields ranging from 60-85% [21] [22].
| Cross-Coupling Type | Catalyst System | Coupling Partner | Typical Conditions | Product Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | DMF, 100°C | 60-85% |
| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenes | TEA, 120°C | 55-75% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | TEA, 80°C | 65-80% |
| Negishi coupling | Pd catalyst | Organozinc reagents | THF, 65°C | 70-90% |
Heck-type olefination reactions enable the construction of alkenyl-substituted quinoline derivatives through palladium-catalyzed coupling with electron-rich and electron-poor alkenes [25] [26]. These reactions proceed via the characteristic Heck mechanism involving oxidative addition, migratory insertion, and reductive elimination steps [24]. The use of phosphine-free palladium catalysts, such as palladium(quinoline-8-carboxylate)₂, has emerged as an efficient and economical alternative for these transformations [20].
One-pot tandem cross-coupling processes combine Suzuki-Miyaura reactions with direct arylation methodologies to construct multiply substituted quinoline frameworks [26]. These procedures utilize the quinoline nitrogen as a coordinating ligand for palladium, facilitating both cross-coupling and carbon-hydrogen bond functionalization in a single synthetic operation [26] [23]. The reactions proceed under mild conditions in air without requiring additional ligands, achieving yields up to 95% [26].